3-Isobutoxyisoxazole-5-carboxylic acid
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Overview
Description
3-Isobutoxyisoxazole-5-carboxylicacid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyisoxazole-5-carboxylicacid typically involves the cycloaddition of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. For instance, the condensation reactions of nitroacetic esters with dipolarophiles in the presence of water have been reported as an efficient method for preparing 3,5-disubstituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxyisoxazole-5-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
3-Isobutoxyisoxazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Isobutoxyisoxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 3-Methoxyisoxazole-5-carboxylic acid
- 5-Isopropylisoxazole-3-carboxylic acid
- Isocarboxazid
Comparison: Compared to similar compounds, 3-Isobutoxyisoxazole-5-carboxylicacid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For example, the isobutoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)4-12-7-3-6(8(10)11)13-9-7/h3,5H,4H2,1-2H3,(H,10,11) |
InChI Key |
HUXLVCYVJFEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
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